molecular formula C21H19I4NO10 B601874 Levothyroxine Acyl Glucuronide CAS No. 909880-81-5

Levothyroxine Acyl Glucuronide

Cat. No.: B601874
CAS No.: 909880-81-5
M. Wt: 953.00
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levothyroxine Acyl Glucuronide is an endogenous metabolite and the acyl glucuronide formation of thyroxine (T4) . Thyroxine hormone has been recognized since the early part of the nineteenth century and levothyroxine has been available since the mid-nineteenth century as a replacement for deficient thyroid hormones .


Synthesis Analysis

Acyl glucuronides are important metabolites of compounds with carboxylic acid moieties . They are often unstable and can be chemically reactive leading to covalent binding with macromolecules . Levothyroxine (T4) is a synthetic version of the body’s natural thyroid hormone: thyroxine (T4) .


Molecular Structure Analysis

The molecular formula of this compound is C21H19I4NO10 . The molecular weight is 953.0 g/mol . The InChI is 1S/C21H19I4NO10/c22-8-4-7 (5-9 (23)13 (8)27)34-17-10 (24)1-6 (2-11 (17)25)3-12 (26)20 (33)36-21-16 (30)14 (28)15 (29)18 (35-21)19 (31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2, (H,31,32)/t12-,14-,15-,16+,18-,21-/m0/s1 .


Chemical Reactions Analysis

Acyl glucuronides undergo complex transacylation and glycation reactions with proteins . The ester bond of the 1β-anomer is liable to nucleophilic attack through two mechanisms: hydrolysis by hydroxide ions resulting in the parent aglycone and α/β-glucuronic acid, and attack by adjacent hydroxyl groups on the glucopyranose ring, which results in intramolecular transacylation .


Physical And Chemical Properties Analysis

All compounds were characterized by NMR, ATR-FTIR, elemental analysis, and DSC, aiming to check their chemical structure, purities, and thermal properties .

Scientific Research Applications

  • Cancer Risk Reduction : A study by Rennert et al. (2010) found that long-term use of levothyroxine was associated with a significantly reduced risk of colorectal cancer. This was based on a case-control study involving structured interviews and prescription records validation.

  • Brain Health in Hypothyroidism : Research by Jo et al. (2018) indicated that certain polymorphisms in the deiodinase genes, which are involved in thyroid hormone activation, can lead to hypothyroidism in the brain. This highlights the importance of levothyroxine in managing such conditions.

  • Thyroid Cancer Management : A study by Santoro et al. (2014) explored the impact of genetic polymorphisms on levothyroxine dosing in thyroid cancer patients. It revealed that certain genetic factors influence the required dosage of levothyroxine for effective management.

  • Levothyroxine Absorption Studies : The research conducted by Permana et al. (2021) focused on developing a method for quantitative determination of levothyroxine in plasma, which is crucial for the evaluation of long-acting drug delivery systems in pre-clinical studies.

  • Subclinical Hypothyroidism Treatment : A study by Stott et al. (2017) investigated the clinical benefits of levothyroxine in older adults with subclinical hypothyroidism, providing insights into its therapeutic effects in this demographic.

  • Gastrointestinal Absorption Factors : Skelin et al. (2017) reviewed factors affecting the gastrointestinal absorption of levothyroxine, which is critical for its therapeutic efficacy. The study highlighted various disorders and substances that can impede levothyroxine absorption (Skelin et al., 2017).

Mechanism of Action

Levothyroxine (T4) is a synthetic version of the body’s natural thyroid hormone: thyroxine (T4) . Normally, the hypothalamus secretes thyrotropin-releasing hormone (TRH), which then stimulates the anterior pituitary to secrete thyroid-stimulating hormone (TSH), which subsequently stimulates the thyroid to secrete 80% thyroxine (T4) and 20% L-triiodothyronine (T3) .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Levothyroxine will need to be taken for the rest of your life or your child’s life . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response .

Biochemical Analysis

Biochemical Properties

Levothyroxine Acyl Glucuronide is a type of acyl glucuronide, a class of compounds known for their ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur through transacylation of nucleophilic centers on macromolecules or by glycation of protein residues . The degree of electrophilicity of acyl glucuronides is strongly influenced by the attached drug moiety .

Cellular Effects

It is known that acyl glucuronides can inhibit key enzymes and transporters, leading to unanticipated interactions with several biological systems .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to covalently modify biological molecules . This occurs either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues . The formation of protein adducts in vivo and subsequent downstream effects have been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Temporal Effects in Laboratory Settings

It is known that acyl glucuronides are inherently unstable under physiological conditions . This instability, along with their reactivity, presents significant challenges in assessing their safety .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, a major phase II metabolic pathway . This pathway involves the conjugation of glucuronic acid with the carboxylic acid group of a xenobiotic, resulting in the formation of acyl glucuronides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues require transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney . Efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine, and the intestinal lumen .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19I4NO10/c22-8-4-7(5-9(23)13(8)27)34-17-10(24)1-6(2-11(17)25)3-12(26)20(33)36-21-16(30)14(28)15(29)18(35-21)19(31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2,(H,31,32)/t12-,14-,15-,16+,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTFXPJOBPIOIN-DKBYMCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19I4NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858480
Record name 1-O-[O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

953.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909880-81-5
Record name 1-O-[O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levothyroxine Acyl Glucuronide
Reactant of Route 2
Levothyroxine Acyl Glucuronide
Reactant of Route 3
Levothyroxine Acyl Glucuronide
Reactant of Route 4
Levothyroxine Acyl Glucuronide
Reactant of Route 5
Levothyroxine Acyl Glucuronide
Reactant of Route 6
Levothyroxine Acyl Glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.